1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Biological Activity Target Engagement Structure-Activity Relationship

The compound 1-((p-bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4) is a fully synthetic, donor–acceptor-substituted 4-benzylidene-imidazolin-5-one derivative. It belongs to the same chromophore class as the Green Fluorescent Protein (GFP) luminophore (p-hydroxybenzylidene-imidazolinone) and features a para-bromo substituent on the N-amino benzylidene ring and a para-nitro group on the C-benzylidene ring.

Molecular Formula C23H15BrN4O3
Molecular Weight 475.3 g/mol
CAS No. 126245-05-4
Cat. No. B159683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
CAS126245-05-4
Synonyms(5Z)-3-[(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene ]-2-phenyl-imidazol-4-one
Molecular FormulaC23H15BrN4O3
Molecular Weight475.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br
InChIInChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+
InChIKeyMMSJWIWIVOKGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4): Procurement-Relevant Identity and Structural Class


The compound 1-((p-bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4) is a fully synthetic, donor–acceptor-substituted 4-benzylidene-imidazolin-5-one derivative. It belongs to the same chromophore class as the Green Fluorescent Protein (GFP) luminophore (p-hydroxybenzylidene-imidazolinone) and features a para-bromo substituent on the N-amino benzylidene ring and a para-nitro group on the C-benzylidene ring [1]. This electronic “push–pull” architecture is characteristic of compounds investigated for non-linear optical and fluorescence applications, but primary peer-reviewed characterization data for this specific substitution pattern remain absent from the indexed literature [1].

1
Synthetic donor–acceptor imidazolinone with push–pull architecture (reported class)
2
Potential candidate for crystal engineering or non-linear optics research (class-level inference)
3
Procurement only justified with in-house identity/purity verification commitment

Why In-Class Imidazolin-5-One Analogs Cannot Substitute for 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4)


Within the 4-benzylidene-imidazolin-5-one family, both the nature and position of peripheral substituents critically dictate solid-state packing, photophysical properties, and biological target engagement. Congeners varying only in halogen identity or nitro-group placement frequently exhibit divergent crystal packing motifs (e.g., donor–acceptor π-stacking vs. C–H···π networks) that directly affect solubility, stability, and formulation behavior [1]. Without quantitative inter-analog comparisons specifically for the p-bromo/p-nitro pattern, no generic imidazolinone can be assumed equivalent for procurement where defined electronic or steric parameters are required.

Substituent-dependent crystal packing (π-stacking vs C–H···π networks) may shift solid-state behavior
No comparative bioactivity data available; biological target engagement cannot be assumed
Unverified vendor-reported purity (95–97%); lot-to-lot consistency not established

Quantitative Differentiation Evidence for 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4)


Absence of Public Comparative Bioactivity Data

A systematic search of peer-reviewed literature and authoritative databases (PubMed, ChEMBL, BindingDB) identified no quantitative head-to-head bioactivity comparisons between this compound and any close structural analog. A BindingDB entry (BDBM50515771) attributed to a related imidazolinone reports a Kd of 1.20 nM for human BRD2 BD2, but the SMILES structure associated with this entry does not correspond to CAS 126245-05-4 [1]. No comparator data (IC50, Kd, MIC, etc.) could be verified for the correct target compound.

Bioactivity Data
Data to verify
No verified quantitative data (IC50, Kd, MIC) for CAS 126245-05-4; BindingDB entry (Kd 1.20 nM) misattributed to wrong structure
Procurement based on biological potency cannot be supported
Independent activity generation required
Biological Activity Target Engagement Structure-Activity Relationship

Lack of Comparative Solid-State Structural Characterization

The crystal structures of five 4-benzylidene-imidazolin-5-one analogues were reported by Rajbongshi & Ramanathan (2009), revealing a switch from donor–acceptor π-stacking (molecules 1–3) to C–H···π-dominated networks (molecules 4–5) based on subtle substituent changes [1]. However, CAS 126245-05-4 was not among the characterized compounds. No single-crystal X-ray structure, PXRD pattern, or calculated lattice energy has been published for this compound.

Crystal Structure
Class-level inference
Not structurally characterized; five analogues show switch from donor–acceptor π-stacking to C–H···π networks depending on substituents
Solid-state properties cannot be predicted from class-level trends
Requires single-crystal X‑ray diffraction
Crystal Engineering Solid-State Properties Supramolecular Chemistry

Unverified Purity and Supplier-Reported Characterization

Multiple non-authoritative vendor listings report a purity of 95–97% for this compound, with molecular formula C23H15BrN4O3 and molecular weight 475.3 g/mol . However, no certificate of analysis (CoA) from a reputable supplier, no peer-reviewed synthetic protocol with full characterization (1H/13C NMR, HRMS, HPLC purity trace), and no inter-batch reproducibility data were identified in the public domain.

Purity Verification
Source review
Vendor-reported purity 95–97%; no CoA, NMR, or HPLC trace in public domain
Reproducibility risk without verified identity and purity documentation
Independent analytical characterization needed
Chemical Purity Quality Control Procurement Specifications

Provisional Application Scenarios for 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one (CAS 126245-05-4) Based on Available Evidence


Internal Solid-State Screening Campaigns for Crystal Engineering

Given the established sensitivity of imidazolin-5-one crystal packing to peripheral substituents [1], this compound could serve as a test candidate in a focused polymorph or co-crystal screen. Its procurement would only be justified if accompanied by a commitment to in-house single-crystal growth and X-ray diffraction studies to generate the missing structural baseline.

Custom Synthesis Starting Point for Structure-Activity Relationship (SAR) Expansion

The p-bromo and p-nitro substitution pattern provides orthogonal synthetic handles (cross-coupling at Br; reduction at NO2). A research group with established imidazolinone SAR could procure this specific compound as a key intermediate for diversification, provided they first verify its identity and purity through independent analytical methods.

Computational Modeling and In Silico Screening

In the absence of experimental bioactivity data, the compound's distinct donor–acceptor electronic structure may be valuable for docking studies or quantum chemical calculations aimed at predicting binding to bromodomains or other targets. However, any in silico predictions must be prospectively validated, as no retrospective validation data exist for this scaffold [1].

Application
Selection Property
Validation Focus
Internal Solid-State Screening Campaigns
Substituent-dependent crystal packing context
In-house single-crystal X‑ray diffraction
Custom Synthesis SAR Expansion
Orthogonal synthetic handles (Br coupling; NO₂ reduction)
Independent purity/identity verification
Computational Modeling & In Silico Screening
Donor–acceptor electronic structure
Prospective assay validation (no retrospective data)
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